molecular formula C10H22N2O4 B15175880 acetic acid;cyclohexane-1,2-diamine CAS No. 957771-42-5

acetic acid;cyclohexane-1,2-diamine

Cat. No.: B15175880
CAS No.: 957771-42-5
M. Wt: 234.29 g/mol
InChI Key: OGZVEPYZKPDQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;cyclohexane-1,2-diamine is a compound that combines the properties of acetic acid and cyclohexane-1,2-diamine Acetic acid is a simple carboxylic acid known for its role in vinegar, while cyclohexane-1,2-diamine is a diamine with a cyclohexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;cyclohexane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. For example, the reaction can be carried out in the presence of a strong acid catalyst at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maximize efficiency and output. The use of advanced catalytic systems and optimized reaction conditions can help achieve high yields and minimize by-products. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;cyclohexane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the amine groups.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted amines or amides .

Mechanism of Action

The mechanism of action of acetic acid;cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;cyclohexane-1,2-diamine is unique due to its combination of carboxylic acid and diamine functionalities, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of reactions and applications, making it a valuable tool in various fields of research and industry.

Properties

CAS No.

957771-42-5

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

acetic acid;cyclohexane-1,2-diamine

InChI

InChI=1S/C6H14N2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h5-6H,1-4,7-8H2;2*1H3,(H,3,4)

InChI Key

OGZVEPYZKPDQBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(C(C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.